2-(Propan-2-yloxy)-6-(trifluoromethyl)pyridine-3-carboxylic acid
Description
2-(Propan-2-yloxy)-6-(trifluoromethyl)pyridine-3-carboxylic acid is a pyridine derivative featuring a trifluoromethyl (-CF₃) group at position 6 and a propan-2-yloxy (isopropoxy) substituent at position 2.
Properties
IUPAC Name |
2-propan-2-yloxy-6-(trifluoromethyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO3/c1-5(2)17-8-6(9(15)16)3-4-7(14-8)10(11,12)13/h3-5H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTFRCQWMJZSCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=N1)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1506745-64-7 | |
| Record name | 2-(propan-2-yloxy)-6-(trifluoromethyl)pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
2-(Propan-2-yloxy)-6-(trifluoromethyl)pyridine-3-carboxylic acid (CAS Number: 1506745-64-7) is a pyridine derivative that has garnered attention due to its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance the lipophilicity and metabolic stability of organic molecules, potentially leading to improved pharmacological properties. This article reviews the biological activity of this compound, focusing on its interactions with biological macromolecules, its synthesis, and its therapeutic implications.
- Molecular Formula : C12H12F3N1O3
- Molecular Weight : 249.19 g/mol
- Structural Features : The presence of a trifluoromethyl group and a propan-2-yloxy substituent is expected to influence the compound's biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyridine derivatives, including those with trifluoromethyl substitutions. For instance, compounds with similar structures have shown selective activity against Chlamydia trachomatis, a common sexually transmitted infection. The presence of the trifluoromethyl group has been correlated with enhanced activity against this pathogen, suggesting that this compound may exhibit similar properties .
Binding Studies
Binding studies involving metal complexes of pyridine carboxylic acids have demonstrated significant interactions with biomolecules such as bovine serum albumin (BSA) and calf thymus DNA (CT-DNA). For example, complexes formed from isomeric ligands have shown binding constants in the range of to L mol, indicating strong affinity for these macromolecules. The binding processes were found to be spontaneous and primarily driven by hydrogen bonding and van der Waals forces .
Synthesis and Evaluation
A recent study synthesized various analogs of pyridine carboxylic acids, including derivatives similar to this compound. These compounds were evaluated for their antichlamydial activity and exhibited varying degrees of efficacy. Notably, some derivatives demonstrated lower toxicity towards mammalian cells while maintaining significant antimicrobial activity against C. trachomatis. The trifluoromethyl group was crucial for enhancing biological activity, as compounds lacking this substituent showed diminished effects .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicated that modifications at specific positions on the pyridine ring could lead to variations in biological efficacy. The introduction of electron-withdrawing groups, such as trifluoromethyl, significantly impacted the antimicrobial properties of these compounds. This underscores the importance of careful structural design in developing new therapeutic agents based on pyridine derivatives .
Data Table: Biological Activity Summary
| Compound Name | Activity Type | Target Organism | Binding Affinity (L mol) | Remarks |
|---|---|---|---|---|
| This compound | Antichlamydial | Chlamydia trachomatis | TBD | High selectivity observed |
| Zn Complex with Htpc | Binding to BSA | Bovine Serum Albumin | Spontaneous binding | |
| Zn Complex with Htfc | Binding to CT-DNA | Calf Thymus DNA | TBD | Intercalation mode confirmed |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Research Findings and Implications
- TRPM8 Modulation : The lack of efficacy in M8-An suggests that carbamoyl side chains may reduce bioavailability compared to alkoxy groups (e.g., propan-2-yloxy) .
- FABP4 Inhibition : Trifluoroethoxy and chlorophenyl substituents enhance binding affinity, providing a template for optimizing the target compound .
- Safety : Trifluoromethyl pyridines generally require stringent handling due to reactivity with acids/bases, but propan-2-yloxy groups may improve stability over chloromethyl analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
